molecular formula C31H42O11 B3038940 Ajuganipponin A CAS No. 936323-13-6

Ajuganipponin A

Cat. No.: B3038940
CAS No.: 936323-13-6
M. Wt: 590.7 g/mol
InChI Key: SJNMHXILDVKBPL-BEEMTZEWSA-N
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Biochemical Analysis

Biochemical Properties

Ajuganipponin A plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to exhibit antifeedant activity, which suggests its potential interaction with insect digestive enzymes . The compound’s structure, which includes multiple acetoxy groups, may facilitate binding to specific proteins or enzymes, thereby inhibiting their activity. This compound’s interactions with these biomolecules are crucial for its biological activity and potential therapeutic applications.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that diterpenoids like this compound can modulate signaling pathways involved in inflammation and immune responses . The compound’s impact on gene expression may involve the regulation of genes associated with these pathways, leading to changes in cellular metabolism and function. This compound’s ability to affect these cellular processes highlights its potential as a bioactive compound with therapeutic benefits.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific enzymes, potentially inhibiting their activity and altering metabolic pathways . This compound may also bind to transcription factors or other regulatory proteins, leading to changes in gene expression that contribute to its biological effects. Understanding these molecular interactions is essential for elucidating the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. The compound’s stability in various solvents and storage conditions has been studied, with recommendations for maintaining its integrity . Long-term studies in vitro and in vivo have shown that this compound can have sustained effects on cellular processes, although its activity may decrease over time due to degradation. These temporal effects are important for designing experiments and interpreting results involving this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and antifeedant activities . At higher doses, this compound may exhibit toxic or adverse effects, including potential cytotoxicity . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications and safety evaluations.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s structure allows it to participate in reactions catalyzed by specific enzymes, leading to the formation of metabolites . These metabolic pathways can influence the compound’s bioavailability, activity, and potential therapeutic effects. Studying these pathways provides insights into the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound’s lipophilic nature facilitates its movement across cell membranes, allowing it to reach its target sites . This compound may also interact with specific transporters that regulate its distribution within the body. Understanding these transport mechanisms is essential for optimizing the compound’s delivery and efficacy.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence cellular metabolism and energy production. Studying the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.

Chemical Reactions Analysis

Ajuganipponin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: Substitution reactions involving this compound can occur under acidic or basic conditions, leading to the formation of various substituted products.

The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Ajuganipponin A is unique among diterpene lactones due to its specific structure and biological activities. Similar compounds include other diterpene lactones isolated from the Ajuga genus, such as:

This compound stands out due to its specific molecular structure and the range of biological activities it exhibits .

Properties

IUPAC Name

[(1S)-2-[(1S,2R,4S,4aR,5R,8R,8aR)-4,8-diacetyloxy-4a-(acetyloxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] (E)-2-methylbut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H42O11/c1-8-17(2)28(36)42-24(22-12-26(35)37-14-22)13-29(7)18(3)11-25(41-21(6)34)31(16-38-19(4)32)27(29)23(40-20(5)33)9-10-30(31)15-39-30/h8,12,18,23-25,27H,9-11,13-16H2,1-7H3/b17-8+/t18-,23-,24+,25+,27-,29+,30+,31-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNMHXILDVKBPL-BEEMTZEWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC(CC1(C(CC(C2(C1C(CCC23CO3)OC(=O)C)COC(=O)C)OC(=O)C)C)C)C4=CC(=O)OC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@@H](C[C@]1([C@@H](C[C@@H]([C@@]2([C@@H]1[C@@H](CC[C@]23CO3)OC(=O)C)COC(=O)C)OC(=O)C)C)C)C4=CC(=O)OC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H42O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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